![molecular formula C26H26FN5O2 B2502386 5-ethyl-7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040649-61-3](/img/structure/B2502386.png)
5-ethyl-7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
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Description
The compound “5-ethyl-7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one” is a complex organic molecule that contains several functional groups, including a piperazine ring, a pyrazolo[4,3-c]pyridin-3(5H)-one moiety, and a phenyl group . The presence of these functional groups suggests that this compound may have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a piperazine ring and a pyrazolo[4,3-c]pyridin-3(5H)-one moiety would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The piperazine ring could potentially undergo reactions such as alkylation or acylation. The pyrazolo[4,3-c]pyridin-3(5H)-one moiety could potentially participate in reactions such as condensation or substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of a fluorobenzyl group could potentially increase the compound’s lipophilicity, which could influence its solubility and permeability .Scientific Research Applications
Antituberculosis Activity
Thiazole-aminopiperidine hybrids, which share structural similarities with the compound , have been designed and synthesized for their potential as Mycobacterium tuberculosis GyrB inhibitors. One study found a promising compound within this class that showed significant activity against Mycobacterium smegmatis GyrB ATPase, Mycobacterium tuberculosis DNA gyrase, and demonstrated antituberculosis activity without being cytotoxic at relevant concentrations (Jeankumar et al., 2013).
Serotonin Receptor Antagonism
Compounds with the piperazine moiety, similar to the one in your compound, have been synthesized and tested for their activity as serotonin (5-HT) receptor antagonists. A study on bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives revealed potent 5-HT2 antagonist activity, indicating their potential use in studying and treating conditions associated with serotonin regulation (Watanabe et al., 1992).
Dopamine Receptor Ligand
Research into compounds containing 4-(4-fluorobenzyl) piperazine structures has led to the discovery of potential dopamine receptor ligands. For instance, a synthesized compound showed affinity for dopamine D4, D2, and D3 receptors, highlighting its potential as a selective ligand for neurological studies and therapeutic applications (Yang Fang-wei, 2013).
Anti-Lung Cancer Activity
Fluoro-substituted compounds have been evaluated for their anti-cancer properties. One study synthesized fluoro substituted benzo[b]pyran derivatives and tested them against lung, breast, and CNS cancer cell lines, showing promising anticancer activity at low concentrations (Hammam et al., 2005).
PET Imaging Studies
Fluorobenzylpiperazine derivatives have been utilized in positron emission tomography (PET) imaging studies to investigate serotonin neurotransmission. Specifically, [(18)F]p-MPPF, a fluorobenzylpiperazine derivative, has been used as a 5-HT(1A) antagonist in PET studies to understand serotonergic neurotransmission dynamics (Plenevaux et al., 2000).
properties
IUPAC Name |
5-ethyl-7-[4-[(2-fluorophenyl)methyl]piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN5O2/c1-2-29-17-21(24-22(18-29)26(34)32(28-24)20-9-4-3-5-10-20)25(33)31-14-12-30(13-15-31)16-19-8-6-7-11-23(19)27/h3-11,17-18H,2,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXABOWNMLBYCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one |
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